Vanillyl butyl ether (VBE) is an organic compound primarily recognized for its warming and sensory properties. It belongs to the class of vanilloids, sharing structural similarities with capsaicin, the pungent compound found in chili peppers []. VBE is often employed as a warming agent in various cosmetic products [, , , , , ].
The synthesis of vanillyl butyl ether can be achieved through several methods, each varying in complexity and yield:
Vanillyl butyl ether features a structure that includes a butyl group attached to a vanillyl moiety. The molecular structure can be represented as follows:
Spectroscopic analysis techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC) are commonly employed to confirm the structure and purity of vanillyl butyl ether .
Vanillyl butyl ether can participate in various chemical reactions:
These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for vanillyl butyl ether, particularly in its application as an insect repellent, involves interaction with transient receptor potential vanilloid channels (TRPV). Research indicates that it activates these channels in insects like Tribolium castaneum, leading to sensory modulation that repels pests . This mechanism is similar to that of other known repellents, where activation alters behavioral responses to environmental stimuli.
Vanillyl butyl ether exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in cosmetics and flavoring agents where stability and solubility are crucial .
Vanillyl butyl ether finds diverse applications across several industries:
Vanillyl butyl ether (C12H18O3) is a synthetic phenolic ether derived from vanillin, the primary flavor compound in vanilla beans. Its systematic IUPAC name is 4-(butoxymethyl)-2-methoxyphenol, reflecting its core structure: a phenol ring with a methoxy group (-OCH3) at position 2, a hydroxyl group (-OH) at position 4, and a butoxymethyl ether (-CH2O(CH2)3CH3) extending from the phenolic oxygen [3] [8]. The compound exhibits stereochemical simplicity with no defined stereocenters or chiral elements, classifying it as an achiral molecule [8]. At room temperature, it presents as a colorless to pale yellow viscous liquid with a faint vanilla-like odor [2] [7]. Its low water solubility contrasts with high miscibility in ethanol, propylene glycol, and oils, facilitating its use in diverse formulations [2].
Table 1: Chemical Identifiers of Vanillyl Butyl Ether
Identifier | Value |
---|---|
CAS Registry Number | 82654-98-6 |
FEMA Number | 3796 |
DrugBank Accession | DB11299 |
UNII | S2ULN37C9R |
Molecular Formula | C12H18O3 |
Molecular Weight | 210.27 g/mol |
Synonyms | Butyl vanillyl ether, 4-(Butoxymethyl)-2-methoxyphenol, FEMA 3796 |
The synthesis of vanillyl butyl ether originated in the early 20th century amid efforts to modify vanillin—a naturally occurring but unstable compound—into derivatives with enhanced functional properties. Researchers achieved this through etherification reactions, combining vanillyl alcohol with butyl halides under basic conditions [2]. This process attached a butyl group to vanillyl’s phenolic oxygen, creating a thermally stable compound that retained vanillin’s aromatic qualities while introducing novel physiological effects.
Industrial interest surged when studies in the 1980s–1990s revealed VBE’s ability to activate TRPV1 (Transient Receptor Potential Vanilloid 1) channels—the same receptors targeted by capsaicin—but with significantly reduced irritation [2] [5]. This positioned VBE as a milder alternative to capsaicin in topical analgesics and cosmetics. Its subsequent approval by the Flavor and Extract Manufacturers Association (FEMA) in 2000 (as FEMA 3796) expanded applications into food flavorings [7] [8].
Globally, vanillyl butyl ether holds distinct classifications based on application:
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluates VBE under the monograph No. 882, establishing purity criteria for food-grade applications [7] [8].
Table 2: Regulatory Status Across Jurisdictions
Region/Agency | Status | Application Scope |
---|---|---|
FEMA | GRAS 3796 | Flavorings for foods/beverages |
FDA | Restricted use in select categories | Synthetic flavorant (pending review) |
EU Cosmetics | Approved (EC 1223/2009) | Fragrance, sensory agent |
JECFA | Evaluated (Monograph 882) | Food additive specifications |
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